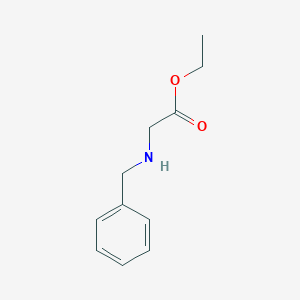

N-Benzylglycine éthyl ester

Vue d'ensemble

Description

Le 2-(benzylamino)acétate d’éthyle est un composé chimique important largement utilisé comme intermédiaire dans la synthèse de divers produits chimiques. C’est un liquide incolore à jaune clair de formule moléculaire C11H15NO2 et de masse molaire de 193,25 g/mol . Ce composé est utilisé dans les domaines de la synthèse organique, des produits pharmaceutiques, des produits agrochimiques et de la production de colorants .

Applications De Recherche Scientifique

Ethyl 2-(benzylamino)acetate has a wide range of applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceuticals: This compound is used in the development of new drugs and therapeutic agents. It can be a building block for the synthesis of active pharmaceutical ingredients (APIs).

Agrochemicals: Ethyl 2-(benzylamino)acetate is utilized in the production of pesticides and herbicides, contributing to agricultural productivity.

Dyestuff: It is employed in the synthesis of dyes and pigments used in the textile and printing industries.

Mécanisme D'action

Le mécanisme d’action du 2-(benzylamino)acétate d’éthyle dépend de son application spécifique et de la molécule cible avec laquelle il interagit. En général, ce composé peut servir de précurseur ou d’intermédiaire dans diverses voies biochimiques. Par exemple, dans les applications pharmaceutiques, il peut être impliqué dans la synthèse de médicaments qui ciblent des enzymes ou des récepteurs spécifiques. Les cibles moléculaires et les voies impliquées varient en fonction du contexte spécifique de son utilisation .

Méthodes De Préparation

Le 2-(benzylamino)acétate d’éthyle peut être synthétisé par plusieurs voies de synthèse. Une méthode courante implique la réaction de la benzylamine avec le chloroacétate d’éthyle en conditions basiques. La réaction se déroule généralement comme suit :

Réaction de la benzylamine avec le chloroacétate d’éthyle : La benzylamine est mise à réagir avec le chloroacétate d’éthyle en présence d’une base telle que l’hydroxyde de sodium ou le carbonate de potassium. La réaction est effectuée dans un solvant organique tel que l’éthanol ou le méthanol à température ambiante ou à des températures légèrement plus élevées.

Purification : Le produit obtenu est purifié par distillation ou recristallisation pour obtenir du 2-(benzylamino)acétate d’éthyle à haute pureté.

Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais sont optimisées pour la production à grande échelle, en tenant compte du coût, de l’efficacité et de la sécurité.

Analyse Des Réactions Chimiques

Le 2-(benzylamino)acétate d’éthyle subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former les acides carboxyliques correspondants ou d’autres dérivés oxydés. Les oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Les réactions de réduction peuvent convertir le 2-(benzylamino)acétate d’éthyle en amines ou d’autres formes réduites. Les agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des groupes fonctionnels ester ou amine. Des réactifs comme les halogénoalcanes ou les chlorures d’acyle peuvent être utilisés pour introduire de nouveaux substituants.

Hydrolyse : Le groupe ester du 2-(benzylamino)acétate d’éthyle peut être hydrolysé pour former l’acide carboxylique et l’alcool correspondants.

Applications de la recherche scientifique

Le 2-(benzylamino)acétate d’éthyle a un large éventail d’applications dans la recherche scientifique :

Synthèse organique : Il sert d’intermédiaire polyvalent dans la synthèse de divers composés organiques, y compris des produits pharmaceutiques et des produits agrochimiques.

Produits pharmaceutiques : Ce composé est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques. Il peut être un élément constitutif de la synthèse de principes pharmaceutiques actifs (API).

Produits agrochimiques : Le 2-(benzylamino)acétate d’éthyle est utilisé dans la production de pesticides et d’herbicides, contribuant à la productivité agricole.

Comparaison Avec Des Composés Similaires

Le 2-(benzylamino)acétate d’éthyle peut être comparé à d’autres composés similaires, tels que :

2-(Méthylamino)acétate d’éthyle : Ce composé a une structure similaire, mais avec un groupe méthyle au lieu d’un groupe benzyle. Il peut présenter une réactivité et des applications différentes en raison de la différence de substituants.

2-(Phénylamino)acétate d’éthyle : Ce composé a un groupe phényle au lieu d’un groupe benzyle. La présence du groupe phényle peut influencer les propriétés chimiques et la réactivité du composé.

Ester éthylique de la N-benzylglycine : C’est un autre nom du 2-(benzylamino)acétate d’éthyle et met en évidence sa similitude structurale avec les dérivés de la glycine.

Le 2-(benzylamino)acétate d’éthyle est unique en raison de sa combinaison spécifique de groupes fonctionnels, ce qui lui confère des propriétés chimiques et une réactivité distinctes par rapport à d’autres composés similaires.

Propriétés

IUPAC Name |

ethyl 2-(benzylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOLIZHBYWAICY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90214578 | |

| Record name | Ethyl N-(phenylmethyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or yellow liquid; [Alfa Aesar MSDS] | |

| Record name | N-Benzylglycine ethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20873 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6436-90-4 | |

| Record name | N-Benzylglycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6436-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-(phenylmethyl)glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006436904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-(phenylmethyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-(phenylmethyl)glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

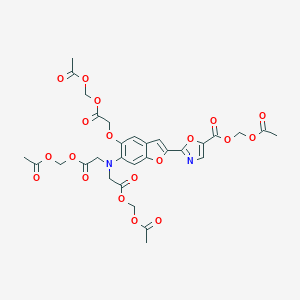

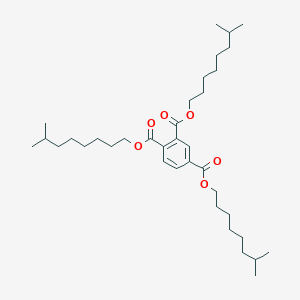

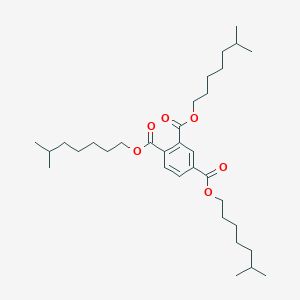

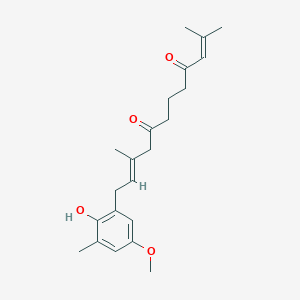

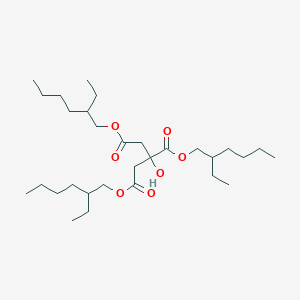

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can N-Benzylglycine ethyl ester be quantified in a laboratory setting?

A: A reliable method for quantifying N-Benzylglycine ethyl ester is ultraviolet spectrophotometry []. This method exhibits a linear relationship between absorbance and concentration within a specific range (0–54.82 μg/mL) []. The molar absorptivity for this compound is 6.8×103 L·mol−1·cm−1 []. This technique offers high sensitivity, accuracy, and precision, making it suitable for analyzing samples from various production processes.

Q2: What insights does computational chemistry provide into the thermal decomposition mechanism of N-Benzylglycine ethyl ester?

A: Theoretical calculations using density functional theory (DFT) methods like B3LYP and MPW1PW91 with different basis sets (6-31G, 6-31+G*) suggest that N-Benzylglycine ethyl ester decomposes in the gas phase via a concerted, non-synchronous six-membered cyclic transition state []. This molecular mechanism involves the simultaneous breaking and forming of bonds within the molecule []. Further analysis indicates that the rate-determining step is the polarization of the C(=O)O-C bond, leading to a partial positive charge on the carbon atom adjacent to the ester oxygen []. These computational insights complement experimental kinetic data and contribute to a deeper understanding of the compound's thermal stability and decomposition pathways.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

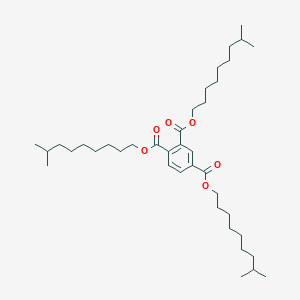

![tris[4-(2-methylpropyl)phenyl] phosphate](/img/structure/B167221.png)